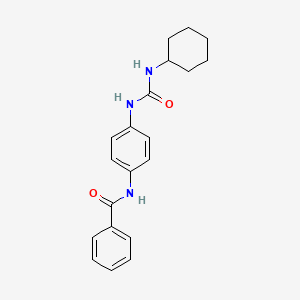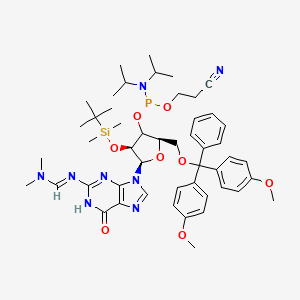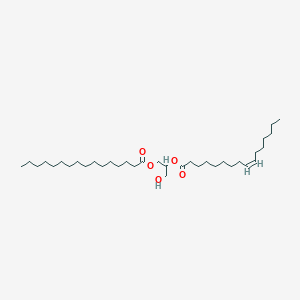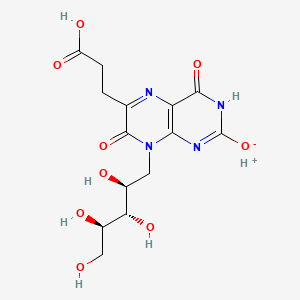
Photolumazine I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Photolumazine I can be synthesized through microbial fermentation. Specifically, it is produced by Mycobacterium smegmatis in culture. The synthesis involves the microbial conversion of riboflavin into this compound through a series of enzymatic reactions .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the microbial fermentation approach used in laboratory settings can be scaled up for industrial production. This involves optimizing the growth conditions of Mycobacterium smegmatis and ensuring the efficient conversion of riboflavin to this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Photolumazine I primarily undergoes reactions typical of hydroxyindolyl and ribityllumazine compounds. These include:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions can occur at the hydroxyl group or the ribityl moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.
Major Products: The major products formed from these reactions include various oxidized and substituted derivatives of this compound, which can have different biological activities and properties .
Applications De Recherche Scientifique
Photolumazine I has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study the properties and reactions of hydroxyindolyl-ribityllumazine derivatives.
Mécanisme D'action
Photolumazine I exerts its effects primarily through the activation of MAIT cells. It binds to the major histocompatibility complex class I-related protein 1 (MR1) on the surface of antigen-presenting cells. This binding leads to the presentation of this compound to MAIT cells, which then become activated and produce cytokines that mediate immune responses .
Comparaison Avec Des Composés Similaires
Photolumazine I is unique among its peers due to its specific ability to activate MAIT cells. Similar compounds include:
Photolumazine III: Another hydroxyindolyl-ribityllumazine derivative with similar properties.
7,8-Didemethyl-8-hydroxy-5-deazariboflavin (FO): A riboflavin analogue that also binds to MR1 and activates MAIT cells.
Riboflavin: The parent compound from which this compound is derived.
This compound stands out due to its specific hydroxyl group positioning, which influences its binding affinity and activation potential for MAIT cells .
Propriétés
Formule moléculaire |
C14H18N4O9 |
|---|---|
Poids moléculaire |
386.31 g/mol |
Nom IUPAC |
6-(2-carboxyethyl)-4,7-dioxo-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-3H-pteridin-2-olate;hydron |
InChI |
InChI=1S/C14H18N4O9/c19-4-7(21)10(24)6(20)3-18-11-9(12(25)17-14(27)16-11)15-5(13(18)26)1-2-8(22)23/h6-7,10,19-21,24H,1-4H2,(H,22,23)(H2,16,17,25,27)/t6-,7+,10-/m0/s1 |
Clé InChI |
PTYCEIBBGGLADD-PJKMHFRUSA-N |
SMILES isomérique |
[H+].C(CC(=O)O)C1=NC2=C(N=C(NC2=O)[O-])N(C1=O)C[C@@H]([C@@H]([C@@H](CO)O)O)O |
SMILES canonique |
[H+].C(CC(=O)O)C1=NC2=C(N=C(NC2=O)[O-])N(C1=O)CC(C(C(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




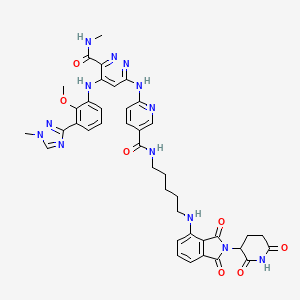
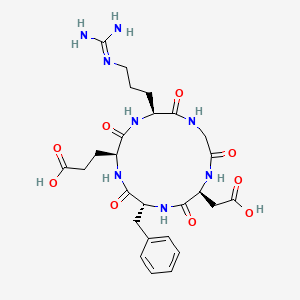
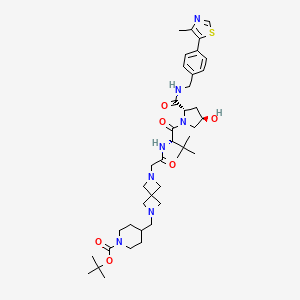

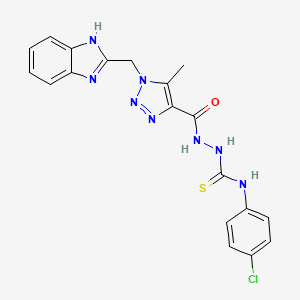
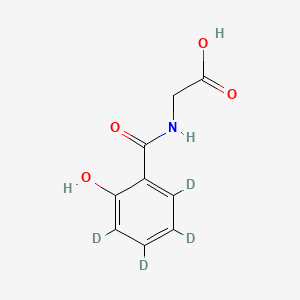
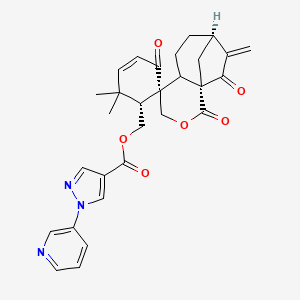
![5,12-Dihydro-12-phenylindolo[3,2-a]carbazole-d16](/img/structure/B12379666.png)
